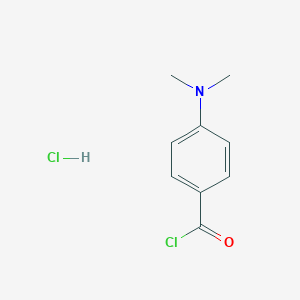

4-Dimethylaminobenzoyl chloride HCl

Description

Properties

IUPAC Name |

4-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWGJAWIMCXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622053 | |

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149898-87-3 | |

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 Dimethylaminobenzoyl Chloride Hcl

Established Synthetic Routes for Acyl Chloride Formation

The foundational methods for producing 4-Dimethylaminobenzoyl chloride rely on well-established chlorinating agents that react with the corresponding carboxylic acid. These protocols have been refined over time to optimize yield and purity.

The most prevalent method for synthesizing 4-Dimethylaminobenzoyl chloride involves the reaction of 4-(Dimethylamino)benzoic acid with thionyl chloride (SOCl₂). This reaction is a standard and effective procedure for generating acyl chlorides from carboxylic acids. masterorganicchemistry.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org Initially, the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a chlorosulfite intermediate, which is a superior leaving group compared to the original hydroxyl group. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The irreversible nature of the reaction is driven by the evolution of these gaseous products. masterorganicchemistry.com

To ensure the reaction proceeds to completion, an excess of thionyl chloride is typically used. A common stoichiometric ratio is employed to drive the equilibrium toward the product side.

| Reactant | Stoichiometric Ratio (molar) | Purpose |

|---|---|---|

| 4-(Dimethylamino)benzoic Acid | 1 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 2 | Ensures complete conversion of the carboxylic acid. |

The selection of the solvent and the control of reaction conditions are crucial for a successful synthesis, primarily to prevent the hydrolysis of the highly reactive acyl chloride product. fishersci.com The reaction must be conducted in an anhydrous environment. Various non-protic solvents are suitable for this process, with the choice often influencing the reaction temperature and duration.

One documented procedure involves suspending 4-(Dimethylamino)benzoic acid in ethyl acetate (B1210297) and adding thionyl chloride dropwise. After the reaction is complete, the solvent is removed by rotary evaporation, and the resulting solid is crystallized from ethyl acetate, affording a 78% yield.

| Solvent | Temperature | Duration | Notes |

|---|---|---|---|

| Dichloromethane (B109758) (DCM) | Reflux (40–50°C) | 4–6 hours | Anhydrous conditions are essential. |

| Toluene | Reflux (110°C) | 4–6 hours | Higher temperature compared to DCM. |

| Ethyl Acetate | Not specified, dropwise addition | Not specified | A specific preparation yielded 78% of the product. |

An alternative, classical method for the synthesis of benzoyl chlorides involves the use of phosphorus pentachloride (PCl₅) as the chlorinating agent. prepchem.comsciencemadness.org This reagent reacts vigorously with benzoic acids to yield the corresponding benzoyl chloride. prepchem.comsciencemadness.org Historical literature from as early as 1921 notes that the foundational synthetic protocols for 4-dimethylaminobenzoyl chloride included the use of traditional chlorinating agents like phosphorus pentachloride. The reaction with PCl₅ converts the carboxylic acid to the acyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. prepchem.com For a typical benzoic acid, the reaction proceeds by mixing the dry acid with finely pulverized phosphorus pentachloride, which results in an energetic reaction that liquefies the mixture. prepchem.comsciencemadness.org

4-Dimethylaminobenzoyl chloride is highly sensitive to moisture and can hydrolyze back to 4-(dimethylamino)benzoic acid. fishersci.com To address this instability and improve the compound's storage and handling characteristics, it is converted into its hydrochloride salt. The formation of the hydrochloride salt protects the reactive acyl chloride group and enhances its stability. One synthetic procedure describes bubbling dry hydrochloric acid gas through a solution of the starting material in a mixture of dimethoxyethane and methylene (B1212753) chloride until precipitation is complete. prepchem.com Following this, thionyl chloride is added, and the mixture is refluxed until the precipitate redissolves, ultimately yielding the hydrochloride salt of the acyl chloride after solvent evaporation. prepchem.com

Advanced Synthetic Strategies and High-Yield Preparations

Regioselective Control in Derivative Synthesis

Regioselectivity, the control over the region or position of a chemical bond formation, is paramount when synthesizing complex molecules from 4-Dimethylaminobenzoyl chloride HCl. In multi-functionalized substrates, directing the acylation to a specific site is crucial to avoid the formation of isomeric impurities.

Detailed research into the synthesis of complex heterocyclic structures, such as 1,4-disubstituted imidazoles, highlights the importance of regioselective control. nih.gov While not directly starting from this compound, the principles demonstrated are applicable. For instance, a developed protocol that achieves complete regioselectivity allows for the preparation of compounds that are otherwise challenging to synthesize without forming multiple isomers. nih.gov The methodology involves a sequence of reactions, including aminomethylenation and a subsequent transamination/cyclization, where the amine nucleophile adds to a specific position on the intermediate. nih.gov This level of control is essential for producing a single, desired product. The cyclization step, in particular, has been shown to be surprisingly insensitive to steric and electronic variations of the amine component, enabling a diverse range of imidazole (B134444) derivatives to be prepared with high regioselectivity. nih.gov

In the context of using this compound, achieving regioselectivity would involve a multi-step synthesis where a substrate is first modified to ensure that only the desired functional group is available to react with the acyl chloride. This prevents acylation at unintended sites on the molecule.

Stereoselective Approaches to Chiral Derivatives

Stereoselectivity refers to the preferential formation of one stereoisomer over another. When synthesizing chiral derivatives, which have non-superimposable mirror images, controlling the three-dimensional arrangement of atoms is critical.

Modern synthetic chemistry has seen the development of advanced techniques to achieve high levels of stereoselectivity. One such strategy is the use of electrochemical methods. For example, a metal-free electrochemical cross-coupling reaction has been developed for the synthesis of 1,4-dicarbonyl Z-alkenes with high Z-stereoselectivity. rsc.org This approach demonstrates excellent functional group tolerance and is noted for its straightforward nature. rsc.org Other established methods in organic synthesis, such as the Sharpless asymmetric dihydroxylation, are key strategies for creating specific stereoisomers in complex molecules. researchgate.net

When preparing chiral derivatives using this compound, these stereoselective strategies are employed in the synthesis of the nucleophile (the amine or alcohol) that will react with it. By creating a chiral nucleophile with a defined stereochemistry, the resulting amide or ester derivative will incorporate that chirality, leading to the desired stereoisomer.

Microwave-Assisted Cyclization Techniques

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds. The use of microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govorganic-chemistry.org

This technique has been successfully applied to the synthesis of various heterocyclic systems.

Quinazolinones : A green and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. rsc.org

Cyclic Amidines : The cyclization of N,N'-disubstituted diamines with orthoesters proceeds rapidly under microwave irradiation to afford imidazolinium or tetrahydropyrimidinium salts, which are precursors to N-heterocyclic carbenes. nih.govrsc.org

1,2,4-Triazoles : A simple, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) occurs smoothly under microwave irradiation, showing excellent functional-group tolerance and providing high yields in minutes. organic-chemistry.org

These examples demonstrate the versatility of microwave-assisted synthesis. By using this compound to first form an amide intermediate, subsequent microwave-assisted cyclization can efficiently produce complex, multi-ring systems.

Optimization of Reaction Conditions for Purity and Efficiency

To ensure high yield and purity, reaction conditions must be carefully controlled. This involves mitigating compound degradation, managing temperature and reaction time, and preventing the formation of side products.

Mitigation of Hydrolytic Degradation

A significant challenge in working with this compound is its reactivity with water. chemicalbook.comfishersci.com The compound is moisture-sensitive and undergoes hydrolysis to form 4-(dimethylamino)benzoic acid and hydrochloric acid. fishersci.com This not only consumes the starting material but also introduces impurities that can be difficult to remove.

The hydrolysis mechanism is believed to proceed through a dissociative pathway, forming a resonance-stabilized acylium ion. reddit.com The electron-donating dimethylamino group helps to stabilize the positive charge on the carbonyl carbon, facilitating this process. reddit.com

To prevent hydrolysis, several measures are essential:

Anhydrous Solvents : Reactions must be conducted in dry, anhydrous solvents such as dichloromethane (DCM) or toluene.

Inert Atmosphere : Storing and handling the compound under an inert atmosphere (e.g., nitrogen or argon) prevents contact with atmospheric moisture. fishersci.com

Exclusion of Water : All glassware and reagents must be thoroughly dried before use to eliminate any traces of water. fishersci.com

| Challenge | Cause | Mitigation Strategy | Source |

|---|---|---|---|

| Hydrolysis of Acyl Chloride | Reaction with water/moisture | Use of anhydrous solvents (DCM, Toluene) | |

| Product Impurity | Formation of 4-(dimethylamino)benzoic acid | Store and handle under an inert atmosphere | fishersci.com |

| Reduced Yield | Consumption of starting material | Ensure all equipment and reagents are rigorously dried | fishersci.com |

Control of Temperature and Reaction Time Profiles

Temperature and reaction time are critical parameters that directly influence reaction rate, product yield, and purity. The synthesis of this compound itself requires controlled conditions, typically refluxing at temperatures between 40–110°C for 4 to 6 hours to ensure the reaction goes to completion.

For subsequent reactions involving this compound, the optimal temperature and time profile depends on the specific nucleophile and desired product.

Low Temperatures : May be required for thermally sensitive substrates to prevent decomposition.

Elevated Temperatures : Can be used to increase the rate of reaction with less reactive nucleophiles.

Reaction Monitoring : Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are often used to monitor the reaction's progress, allowing it to be stopped once the starting material has been consumed, preventing the formation of degradation products from over-reaction.

Optimizing these parameters is a balancing act to maximize the conversion of the starting material into the desired product within a reasonable timeframe.

Minimization of Side Product Formation in Industrial Processes

In industrial-scale synthesis, minimizing side products is crucial for economic viability and product quality. The primary side product in reactions with this compound is its hydrolysis product, 4-(dimethylamino)benzoic acid.

Beyond hydrolysis, other side reactions can occur if the substrate contains multiple nucleophilic sites. To minimize these unwanted products, several strategies are employed:

Stoichiometric Control : Carefully controlling the molar ratio of reactants is essential. For example, in the synthesis of the acyl chloride, a 1:2 molar ratio of the carboxylic acid to thionyl chloride is used to ensure full conversion. A similar precise control of stoichiometry is needed in subsequent derivatization steps.

Solvent Selection : The choice of solvent can influence reaction pathways. Non-polar aprotic solvents are generally preferred to avoid hydrolysis and potential side reactions with the solvent itself.

Use of a Base : In reactions with amine or alcohol hydrochlorides, a non-nucleophilic base is often added to neutralize the HCl generated, preventing it from catalyzing unwanted side reactions.

By implementing strict controls over moisture, temperature, time, and stoichiometry, the formation of side products can be significantly reduced, leading to a more efficient and pure industrial process.

| Parameter | Objective | Typical Conditions & Controls | Source |

|---|---|---|---|

| Temperature | Control reaction rate and prevent decomposition | 40-110°C for synthesis; varied for derivatives | |

| Reaction Time | Ensure complete conversion without over-reaction | 4-6 hours for synthesis; monitored via TLC/HPLC for derivatives | |

| Stoichiometry | Maximize yield and minimize unreacted starting materials | Precise molar ratios (e.g., 1:2 acid to thionyl chloride) | |

| Atmosphere | Prevent hydrolytic degradation | Inert (Nitrogen, Argon) | fishersci.com |

Mechanistic Investigations into the Reactivity of 4 Dimethylaminobenzoyl Chloride Hcl

Electronic Effects of the Dimethylamino Moiety

The nitrogen atom of the dimethylamino group, with its lone pair of electrons, profoundly influences the electron distribution across the aromatic ring and the carbonyl group.

The dimethylamino group is a potent electron-donating group due to the mesomeric effect (or resonance). The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring's pi-electron system. This electron donation is particularly effective at the ortho and para positions. In 4-dimethylaminobenzoyl chloride, this resonance places a partial negative charge on the carbonyl carbon's ring position, which in turn affects the acyl chloride functional group. This electron-donating capability through resonance is a key factor in stabilizing charged intermediates that may form during reactions. reddit.comquora.com

The substitution pattern of the aromatic ring is fixed in 4-dimethylaminobenzoyl chloride. The significance of the dimethylamino group's position is therefore observed in its influence on the reactivity at the acyl chloride functional group, rather than in directing further aromatic substitution. The para-positioning allows for the most effective resonance delocalization of the nitrogen's lone pair to the carbonyl group, directly impacting the stability of intermediates in nucleophilic acyl substitution pathways.

Nucleophilic Acyl Substitution Pathways

4-Dimethylaminobenzoyl chloride readily undergoes nucleophilic acyl substitution reactions, a class of reactions fundamental to its utility in synthesis. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.com

Primary and secondary amines are effective nucleophiles that react with 4-dimethylaminobenzoyl chloride to form the corresponding amides. libretexts.org The reaction proceeds via the standard nucleophilic acyl substitution mechanism. The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the stable amide product. masterorganicchemistry.com To ensure the reaction goes to completion, a base is often added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. masterorganicchemistry.com The reaction can be catalyzed by 4-dimethylaminopyridine, which forms a highly reactive acylpyridinium intermediate. osti.gov

| Amine Nucleophile | Product | Amine Type |

|---|---|---|

| p-Nitroaniline | N-(4-nitrophenyl)-4-(dimethylamino)benzamide | Primary |

| Methanamine | N-Methyl-4-(dimethylamino)benzamide | Primary |

| Generic Secondary Amine (R₂NH) | N,N-Dialkyl-4-(dimethylamino)benzamide | Secondary |

4-Dimethylaminobenzoyl chloride reacts with alcohols and phenols to produce esters. shout.education The reaction with alcohols is typically vigorous at room temperature. shout.education Phenols, being less nucleophilic than alcohols, react more slowly. libretexts.orgchemguide.co.ukyoutube.com To increase the rate of reaction with phenols, they are often first converted to their more reactive conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk The reaction mechanism is a nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. youtube.com

| Nucleophile | Product | Conditions/Catalyst | Reference |

|---|---|---|---|

| Ethanol | Ethyl 4-(dimethylamino)benzoate | Typically occurs readily, may be performed in the presence of a non-nucleophilic base like pyridine (B92270). | shout.education |

| 2-Ethylhexanol | 2-Ethylhexyl 4-(dimethylamino)benzoate | Reaction can be performed under phase transfer catalysis (PTC) conditions. | nih.gov |

| Phenol | Phenyl 4-(dimethylamino)benzoate | Reaction is slower than with alcohols; often accelerated by converting phenol to sodium phenoxide. | libretexts.orgchemguide.co.uk |

| Methanol (B129727) | Methyl 4-(dimethylamino)benzoate | Can be synthesized from the corresponding carboxylic acid with methanol and a sulfuric acid catalyst. | prepchem.com |

Hydrolytic Pathways and Formation of 4-(Dimethylamino)benzoic Acid

The hydrolysis of 4-Dimethylaminobenzoyl chloride HCl to its corresponding carboxylic acid, 4-(Dimethylamino)benzoic acid, is a fundamental transformation. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate.

The subsequent collapse of this intermediate involves the departure of the chloride ion as a leaving group and a proton transfer, ultimately yielding 4-(Dimethylamino)benzoic acid. The presence of the dimethylamino group at the para-position significantly influences the reactivity of the acyl chloride by donating electron density to the benzene ring, which can affect the stability of the transition states and intermediates involved in the hydrolysis process.

Under acidic conditions, such as those provided by the hydrochloride salt, the dimethylamino group will be protonated. This protonation can alter the electronic effects on the benzoyl chloride moiety, thereby influencing the rate and mechanism of hydrolysis. The pH of the medium can therefore play a critical role in determining the rate-determining step of the hydrolysis reaction.

Kinetic Studies and Mechanistic Spectrum Analysis

Kinetic studies are paramount in unraveling the mechanistic details of chemical reactions. For this compound, such studies provide insights into the factors governing its reactivity with various nucleophiles.

The reaction of this compound with amines, or amination, is a key process for the formation of amides. The rate law for this process can be determined by systematically varying the concentrations of the acyl chloride and the amine and observing the effect on the initial reaction rate. The dimethylamino group on the benzoyl chloride enhances its reactivity toward nucleophiles, which is a key aspect of its mechanism of action.

The rate of reaction is also influenced by the solvent. The choice of solvent, whether polar or nonpolar, can affect the reaction kinetics, and systematic screening using parameters like Kamlet-Taft parameters can help in understanding these effects.

Solvolysis reactions of benzoyl chlorides in weakly nucleophilic media, such as fluorinated alcohols, can proceed through cationic pathways. mdpi.com Studies on related p-substituted benzoyl chlorides have shown that in solvents like 97% w/w hexafluoroisopropanol-water (97H), a cationic reaction channel is often dominant. nih.govresearchgate.net The reaction mechanism can be viewed as a spectrum between SN1 and SN2 pathways, with variations in the degree of nucleophilic solvent assistance. nih.govresearchgate.net The electron-donating p-dimethylamino group in 4-Dimethylaminobenzoyl chloride would be expected to stabilize a developing positive charge on the carbonyl carbon, thus favoring a more dissociative or SN1-like mechanism in these media.

The electronic nature of substituents on the benzoyl chloride ring and the properties of the solvent play a crucial role in determining the reaction rates. For a series of p-substituted benzoyl chlorides, correlation analysis using Hammett plots (log k vs. σp) in various solvents has been instrumental in elucidating reaction mechanisms. nih.govresearchgate.net In weakly nucleophilic media, the sensitivity of the reaction rate to substituent changes (the ρ value) provides insight into the charge development at the transition state. mdpi.com

The extended Grunwald-Winstein equation is a powerful tool for analyzing solvent effects, separating the influence of solvent ionizing power (Y) and solvent nucleophilicity (N). mdpi.com For benzoyl chlorides, the application of this equation has revealed that the solvolysis can proceed through two competing pathways: a carbonyl addition channel and a cationic channel. The relative importance of these channels is highly dependent on both the substituent and the solvent. mdpi.com For instance, electron-donating groups like the dimethylamino group favor the cationic pathway, especially in weakly nucleophilic, high ionizing power solvents. mdpi.com

The table below illustrates the effect of different solvents on the solvolysis rate constants of a related compound, p-methoxybenzoyl chloride, which also has an electron-donating group.

Table 1: Rate Constants for Solvolysis of p-Methoxybenzoyl Chloride in Various Solvents

| Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) |

|---|---|---|

| Formic Acid | 25.0 | 3.21 x 10⁻³ |

| Acetic Acid | 25.0 | Data not available |

| 97% HFIP-water | 25.0 | Data not available |

This table is illustrative and based on data for a related compound. Specific rate constants for this compound would require dedicated experimental measurement.

Computational Chemistry Approaches to Reaction Dynamics

Computational chemistry provides a molecular-level understanding of reaction mechanisms that complements experimental studies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), can be employed to model the hydrolysis and other reactions.

These calculations allow for the optimization of the geometries of reactants, products, and, crucially, the transition states connecting them. researchgate.net By calculating the energies of these species, reaction energy profiles can be constructed, and activation energies can be determined. This provides a theoretical basis for understanding the reaction kinetics and the influence of substituents and solvents. For example, DFT can be used to model the hydrolysis pathway and predict the structure and stability of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Continuum Solvation Models for Simulating Environmental Effects

The chemical environment, particularly the solvent, plays a pivotal role in the reactivity of a solute. Continuum solvation models (CSMs) are powerful computational tools that simulate the bulk effect of a solvent without the need to explicitly model each solvent molecule. stackexchange.com This approach treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. stackexchange.com

In the context of this compound, a polar and ionic compound, CSMs can be employed to calculate the free energy of solvation. This is achieved through a self-consistent reaction field (SCRF) approach, where the solute's quantum mechanical properties are calculated in the presence of the solvent's reaction field until a stable state is reached. stackexchange.com One of the widely used and robust models is the SMD (Solvation Model based on Density) model, which is parameterized for a wide range of solvents and can be used with density functional theory (DFT) calculations. The SMD model calculates the solvation free energy by considering the bulk electrostatic contribution and non-electrostatic terms related to cavity formation and dispersion interactions.

The application of CSMs allows for the prediction of how the stability of the 4-Dimethylaminobenzoyl cation and the chloride anion are affected by solvents of varying polarity. For instance, in a polar protic solvent like water, the model would predict significant stabilization of the separated ions, favoring a more ionic or SN1-type reaction pathway. In contrast, in a non-polar solvent, the model would suggest a lower degree of stabilization for ionic intermediates. These models are instrumental in understanding reaction kinetics, as the calculated solvation energies of reactants, transition states, and products can be used to estimate the activation energies and reaction enthalpies in solution.

Table 1: Key Features of Continuum Solvation Models

| Feature | Description | Relevance to this compound |

|---|---|---|

| Solvent Representation | The solvent is modeled as a continuous dielectric medium. | Computationally efficient for simulating bulk solvent effects on a polar solute. |

| Solute Representation | The solute is treated quantum mechanically within a cavity in the dielectric continuum. | Allows for an accurate description of the electronic structure of the molecule. |

| Solvation Free Energy | Calculated as the sum of electrostatic and non-electrostatic contributions. | Provides a quantitative measure of the interaction between the solute and the solvent. |

| Reaction Field | The polarized solvent creates a reaction field that interacts with the solute. | Crucial for understanding the stabilization of charged species like the acylium ion and chloride. |

Prediction of Degradation Products and Energetic Barriers

The primary degradation pathway for acyl chlorides, including 4-Dimethylaminobenzoyl Chloride, is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, leading to the formation of the corresponding carboxylic acid and hydrochloric acid. Computational chemistry, particularly DFT, can be a powerful tool for predicting the products of such degradation reactions and for calculating the energetic barriers associated with the reaction pathways. nih.gov

For 4-Dimethylaminobenzoyl Chloride, the hydrolysis mechanism can proceed through different pathways depending on the reaction conditions. In neutral water, a direct nucleophilic addition-elimination mechanism is likely. A water molecule attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion and deprotonation to yield 4-Dimethylaminobenzoic acid.

Computational studies on similar benzoyl chloride derivatives have shown that the presence of electron-donating groups, such as the dimethylamino group, can influence the reaction mechanism. researchgate.net An electron-donating group can stabilize a positive charge on the carbonyl carbon, potentially favoring a more dissociative or SN1-like mechanism where the C-Cl bond breaks first to form an acylium ion intermediate.

The energetic barriers for these pathways, including the energies of transition states and intermediates, can be calculated using DFT. These calculations would provide quantitative insights into the preferred reaction mechanism. For example, by comparing the activation energy for the direct nucleophilic attack versus the formation of the acylium ion, one can predict which pathway is kinetically more favorable.

While a specific computational study on the degradation of this compound was not identified in the literature search, the principles of its hydrolysis can be predicted based on the known reactivity of acyl chlorides.

Table 2: Predicted Degradation Products of this compound via Hydrolysis

| Reactant | Degradation Pathway | Predicted Products |

|---|---|---|

| This compound | Hydrolysis | 4-Dimethylaminobenzoic Acid, Hydrochloric Acid |

This table is based on the general chemical principles of acyl chloride hydrolysis and does not represent the output of a specific computational study on this compound.

Ab Initio Calculations of Heterolytic Bond Dissociation Energies

The heterolytic bond dissociation energy (HBDE) is the energy required to break a bond into a cation and an anion. For 4-Dimethylaminobenzoyl Chloride, the C-Cl bond is the most likely to undergo heterolytic cleavage, resulting in a 4-Dimethylaminobenzoyl cation and a chloride anion. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a reliable method for calculating HBDEs.

Studies on the solvolysis of para-substituted benzoyl chlorides have demonstrated a strong correlation between the rate of reaction and the calculated HBDE of the C-Cl bond. researchgate.net For compounds with electron-donating substituents, like the dimethylamino group, the HBDE is expected to be lower than that of unsubstituted benzoyl chloride. This is because the electron-donating group stabilizes the resulting acylium cation through resonance.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with a suitable basis set, can provide accurate predictions of the gas-phase HBDE. When combined with continuum solvation models, these calculations can also estimate the HBDE in different solvents.

The calculated HBDE is a key indicator of the compound's reactivity towards SN1-type reactions. A lower HBDE suggests a greater propensity for the formation of the acylium ion intermediate, which is a hallmark of a dissociative mechanism. For 4-Dimethylaminobenzoyl Chloride, the strong electron-donating nature of the dimethylamino group would significantly lower the C-Cl HBDE, making the formation of the 4-dimethylaminobenzoyl cation a feasible step in its reaction pathways, particularly in polar solvents.

Table 3: Factors Influencing Heterolytic Bond Dissociation Energy (HBDE) of the C-Cl Bond in Substituted Benzoyl Chlorides

| Factor | Influence on HBDE | Relevance to 4-Dimethylaminobenzoyl Chloride |

|---|---|---|

| Electron-Donating Substituents | Decrease HBDE by stabilizing the resulting acylium cation. | The dimethylamino group is a strong electron-donating group, thus lowering the C-Cl HBDE. |

| Electron-Withdrawing Substituents | Increase HBDE by destabilizing the resulting acylium cation. | Not directly applicable, but provides a comparative context for reactivity. |

| Solvent Polarity | Decreases the effective HBDE in solution by stabilizing the resulting ions. | In polar solvents, the formation of the acylium ion and chloride is more favorable. |

| Computational Method | The accuracy of the calculated HBDE depends on the level of theory and basis set used. | High-level ab initio methods are required for accurate predictions. |

Derivatization and Functionalization Strategies Utilizing 4 Dimethylaminobenzoyl Chloride Hcl

Design and Synthesis of Diverse Functionalized Compounds

The reactivity of 4-dimethylaminobenzoyl chloride HCl allows for its use as a foundational building block in the synthesis of a variety of functionalized compounds. Its reactions with amines and alcohols are particularly noteworthy for producing amides and esters with tailored properties for diverse applications.

Synthesis of Amide Derivatives for Various Applications

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of amide derivatives. This acylation reaction, often carried out under Schotten-Baumann conditions, proceeds readily to form a stable amide bond. fishersci.ityoutube.com The presence of a base, such as pyridine (B92270) or a tertiary amine, is typically required to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it The resulting N-substituted 4-dimethylaminobenzamides have found applications in various fields. For instance, these amide derivatives can be designed as intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The specific properties of the resulting amide can be fine-tuned by the choice of the amine starting material.

A general scheme for this synthesis is the reaction of an amine with the acyl chloride. youtube.com The reaction is typically performed in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it

Table 1: Examples of Amide Synthesis Conditions

| Amine | Base | Solvent | Reaction Condition | Application Area |

|---|---|---|---|---|

| Primary Aliphatic Amine | Pyridine | Dichloromethane | Room Temperature | Pharmaceutical Intermediate |

| Aniline Derivative | Triethylamine | Tetrahydrofuran | 0°C to Room Temperature | Material Science |

This table presents illustrative examples of reaction conditions for the synthesis of amide derivatives from this compound.

Preparation of Ester Derivatives with Tunable Properties

Similar to amide synthesis, this compound readily reacts with alcohols and phenols to form ester derivatives. This esterification process is a fundamental transformation in organic chemistry, allowing for the introduction of the 4-dimethylaminobenzoyl group onto a variety of molecular scaffolds. The properties of the resulting esters, such as their electronic and photophysical characteristics, can be modulated by the structure of the alcohol or phenol (B47542) used. For example, esterification with fluorescent alcohols can yield probes for biological imaging.

The reaction is typically carried out in the presence of a base to scavenge the HCl generated. The choice of reaction conditions, including solvent and temperature, can influence the reaction rate and yield. researchgate.net

Table 2: Examples of Ester Synthesis and Properties

| Alcohol/Phenol | Solvent | Catalyst/Base | Resulting Ester Property | Potential Application |

|---|---|---|---|---|

| Simple Aliphatic Alcohol | Toluene | Pyridine | UV-absorbent | UV-filter in materials |

| Substituted Phenol | Acetonitrile (B52724) | Sodium Hydroxide | Fluorescent | Fluorescent probe |

This table provides examples of how the choice of alcohol or phenol can influence the properties and potential applications of the resulting ester derivatives of this compound.

Construction of Complex Heterocyclic Frameworks

Beyond simple amides and esters, this compound serves as a key building block in the construction of more complex heterocyclic frameworks. The acyl chloride functionality allows for its incorporation into multi-step reaction sequences to form rings containing nitrogen, oxygen, or sulfur atoms. For example, it can be used in reactions with bifunctional nucleophiles, such as amino alcohols or amino thiols, to construct oxazine (B8389632) or thiazinone derivatives. These heterocyclic structures are prevalent in many biologically active compounds and functional materials. The specific reaction pathway and resulting heterocyclic system depend on the nature of the reacting partner and the reaction conditions employed.

Advanced Functionalization Techniques for Targeted Research

The unique properties of the 4-dimethylaminobenzoyl moiety, particularly its electron-donating character, make it a valuable component in the design of molecules for specialized research applications.

Incorporation into Molecular Probes and Fluorescent Tags

The 4-dimethylaminobenzoyl group can act as a fluorophore or a modulator of fluorescence in molecular probes. Its incorporation into a larger molecular structure can lead to changes in fluorescence intensity or wavelength upon binding to a specific target analyte. This "turn-on" or "turn-off" fluorescence response is the basis for its use in developing sensors for ions, small molecules, and biomolecules. The synthesis of such probes often involves the reaction of this compound with a receptor unit that has a suitable nucleophilic handle for acylation.

Synthesis of Radiotracer Precursors for Imaging

In the field of medical imaging, particularly Positron Emission Tomography (PET), radiolabeled molecules are used to visualize and quantify biological processes in vivo. This compound can be utilized in the synthesis of precursors for these radiotracers. nih.gov The synthesis often involves multiple steps to construct a molecule that can be subsequently labeled with a positron-emitting radionuclide, such as fluorine-18. For instance, a precursor molecule containing the 4-dimethylaminobenzoyl group might be designed to have a leaving group that can be readily displaced by [¹⁸F]fluoride. The resulting ¹⁸F-labeled tracer can then be used for PET imaging studies to investigate disease states or the distribution of drugs in the body. nih.govnih.gov The development of these precursors is a critical step in the pipeline for creating new diagnostic imaging agents. google.com

Integration into Catalytic Systems as Ligands

The transformation of 4-Dimethylaminobenzoyl chloride into a ligand for transition metal catalysis represents a sophisticated strategy for creating bespoke catalytic systems. While direct use as a ligand is not its primary application, its functional group serves as a handle for the synthesis of molecules that can act as ligands, particularly for palladium-catalyzed cross-coupling reactions. The design of new ligands is a crucial area of research, as the ligand sphere around the metal center dictates the catalyst's activity, stability, and selectivity. nih.govlibretexts.org

The general approach involves converting the acyl chloride moiety into a coordinating group, such as a phosphine (B1218219), an N-heterocyclic carbene (NHC) precursor, or a nitrogen-based chelating agent. The synthesis of phosphine ligands, a cornerstone of catalysis, often involves the reaction of organometallic reagents with halophosphines or the palladium-catalyzed coupling of aryl halides with phosphinating agents. beilstein-journals.orgnih.gov For a molecule derived from 4-Dimethylaminobenzoyl chloride, this could theoretically involve a multi-step synthesis where the acyl chloride is first transformed, and a subsequent reaction creates the phosphorus-carbon bond.

The 4-(dimethylamino)phenyl group is an attractive scaffold for a ligand due to its strong electron-donating nature. This electronic property can increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. nih.gov The development of biaryl phosphine ligands, for example, has led to highly active catalysts for C-N and C-C bond formation. nih.gov A hypothetical synthetic route could involve the initial conversion of the 4-dimethylaminobenzoyl chloride to a different functional group that is then amenable to coupling with a phosphine-containing moiety.

Table 1: Potential Ligand Types Derived from a 4-Dimethylaminobenzoyl Scaffold

| Ligand Type | Synthetic Strategy | Potential Influence on Catalysis |

|---|---|---|

| Phosphine Ligands | Conversion of the acyl chloride to a group suitable for P-C bond formation (e.g., via reduction and subsequent reaction with a phosphinating agent). | The strong electron-donating dimethylamino group can enhance catalyst activity by promoting oxidative addition. |

| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis to form an imidazolium (B1220033) or other azolium salt on the benzoyl backbone, which can be deprotonated to form the NHC ligand in situ. | NHCs are strong sigma-donors that form robust bonds with metal centers, leading to highly stable and active catalysts. |

| Nitrogen-Based Ligands | Reaction of the acyl chloride with a diamine or a similar nitrogen-rich molecule to form an amide-based chelating ligand. | Can provide multiple coordination sites, enhancing the stability of the catalytic complex. |

This table presents hypothetical strategies for ligand synthesis based on the known reactivity of the starting compound and general principles of ligand design.

Cross-Coupling Methodologies for Extended Conjugated Systems

The construction of extended conjugated systems is fundamental to the development of organic electronic materials, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. nih.gov 4-Dimethylaminobenzoyl chloride and its derivatives can be employed as building blocks in these methodologies, particularly in Sonogashira, Suzuki-Miyaura, and Heck couplings.

Acyl Sonogashira Coupling:

A direct and effective method for extending conjugation using 4-Dimethylaminobenzoyl chloride is the acyl Sonogashira reaction. This reaction couples the acyl chloride directly with a terminal alkyne to form an alkynyl ketone, a valuable class of conjugated molecules. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a copper(I) co-catalyst (e.g., CuI). mdpi.commdpi.com The presence of the electron-donating dimethylamino group can facilitate the reaction. mdpi.com

The general mechanism involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, base, and CuI), and subsequent reductive elimination to yield the ynone product and regenerate the Pd(0) catalyst. mdpi.com

Table 2: Acyl Sonogashira Coupling of Substituted Benzoyl Chlorides

| Acyl Chloride Substituent | Alkyne | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4-MeO | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | High | mdpi.com |

| 4-Me | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | High | mdpi.com |

| 4-Cl | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | High | mdpi.com |

This table illustrates the influence of substituents on the efficiency of the acyl Sonogashira reaction, showing that electron-donating groups, similar to the dimethylamino group, generally lead to high yields.

Suzuki and Heck Coupling Strategies:

For derivatives of 4-Dimethylaminobenzoyl chloride that also contain a halide (Br, I) or triflate group, further extension of the conjugated system can be achieved through Suzuki-Miyaura or Heck coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is exceptionally tolerant of various functional groups and is widely used to synthesize biaryls, styrenes, and polyenes. libretexts.orgresearchgate.net A 4-dimethylaminobenzoyl derivative containing a bromo-substituent, for instance, could be coupled with an arylboronic acid to create a larger, conjugated biaryl ketone structure.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method is a primary route to substituted alkenes and is instrumental in synthesizing stilbenes and other oligo(phenylenevinylene) (OPV) structures, which are important materials in organic electronics. A halogenated derivative of a 4-dimethylaminobenzoyl compound could react with an alkene like styrene (B11656) to introduce a vinylene bridge, thereby extending the π-conjugated path.

These cross-coupling methodologies provide a modular approach to synthesizing complex conjugated systems, where the electronic properties can be fine-tuned by the choice of coupling partners, with the 4-dimethylaminophenyl moiety serving as a potent electron-donating unit within the final structure.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 4-Dimethylaminobenzoyl chloride HCl, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

The N-methyl protons would appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with. Due to the protonation of the nitrogen atom in the hydrochloride salt, these protons would be deshielded and appear at a downfield chemical shift compared to the free base, N,N-dimethylaniline. The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing acyl chloride group would be more deshielded and appear at a higher chemical shift than the protons ortho to the dimethylammonium group. A broad signal, often exchangeable with D₂O, would be expected for the proton on the positively charged nitrogen atom (N-H).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~3.1-3.3 | Singlet | 6H |

| Aromatic H (ortho to -COCl) | ~8.0-8.2 | Doublet | 2H |

| Aromatic H (ortho to -N(CH₃)₂H⁺) | ~7.6-7.8 | Doublet | 2H |

| N-H | Variable, broad | Singlet (broad) | 1H |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. chemicalbook.com In the ¹³C NMR spectrum of this compound, a signal for each unique carbon atom is expected.

The carbon of the acyl chloride carbonyl group (C=O) is highly deshielded and would appear at a low field, typically in the range of 160-180 ppm. ucalgary.ca The methyl carbons of the dimethylamino group would appear as a single peak at a higher field. The aromatic carbons would show four distinct signals: two for the carbons bearing substituents (quaternary carbons) and two for the carbons bearing protons. The chemical shifts of these aromatic carbons are influenced by the electron-withdrawing and -donating properties of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Acyl chloride) | ~165-170 |

| C-N (Aromatic) | ~150-155 |

| C-COCl (Aromatic) | ~135-140 |

| CH (Aromatic, ortho to -COCl) | ~130-132 |

| CH (Aromatic, ortho to -N(CH₃)₂H⁺) | ~115-120 |

| N-CH₃ | ~40-45 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and charged molecules like amine hydrochlorides. researchgate.netoup.com In positive ion mode ESI-MS, this compound is expected to be detected as the cation of the free base, [C₉H₁₀ClNO]H⁺, which corresponds to the protonated form of 4-Dimethylaminobenzoyl chloride. The HCl counter-ion is not typically observed. The expected mass-to-charge ratio (m/z) would be for the molecular ion of the base (183.63 g/mol ) plus the mass of a proton. Therefore, the primary ion observed would be [M+H]⁺ at approximately m/z 184.05.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₉H₁₁ClNO]⁺ | 184.0524 |

The presence of chlorine atoms in this compound (C₉H₁₁Cl₂NO) gives rise to a highly characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.orgucalgary.ca A molecule containing two chlorine atoms will therefore exhibit a cluster of peaks for the molecular ion, corresponding to the different combinations of these isotopes.

The expected pattern will consist of three main peaks:

M+ : The peak corresponding to the molecule containing two ³⁵Cl atoms.

M+2 : The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.

M+4 : The peak for molecules with two ³⁷Cl atoms.

The relative intensity ratio of these peaks (M+: M+2: M+4) is predicted to be approximately 9:6:1, which is a definitive signature for the presence of two chlorine atoms in the ion. libretexts.org

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Peak | Isotopic Composition | Relative Intensity Ratio (Approximate) |

| M+ | [C₉H₁₁³⁵Cl₂NO]⁺ | 9 |

| M+2 | [C₉H₁₁³⁵Cl³⁷ClNO]⁺ | 6 |

| M+4 | [C₉H₁₁³⁷Cl₂NO]⁺ | 1 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. uobabylon.edu.iq

The IR spectrum of this compound would display several characteristic absorption bands. The most prominent would be the C=O stretching vibration of the acyl chloride, which appears at a characteristically high frequency, typically around 1770-1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. wikipedia.orgreddit.com Another key feature would be the broad and strong absorption band corresponding to the N-H⁺ stretching of the tertiary amine hydrochloride salt, which is typically observed in the 2400-2700 cm⁻¹ region. researchgate.netspectroscopyonline.com Other expected absorptions include C-H stretching from the aromatic ring and the methyl groups (~2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Tertiary Amine Hydrochloride | 2400-2700 | Strong, Broad |

| C-H Stretch (Aromatic/Aliphatic) | Ar-H, C-H | 2850-3100 | Medium-Strong |

| C=O Stretch | Acyl Chloride | 1770-1800 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| C-N Stretch | Aryl Amine | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules with conjugated systems, such as 4-Dimethylaminobenzoyl chloride, the most significant transitions are typically π → π* and n → π. shu.ac.uk These transitions involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals and occur in a spectral region that is readily accessible for analysis (200-700 nm). shu.ac.uk

The chromophore in 4-Dimethylaminobenzoyl chloride, the 4-(dimethylamino)benzoyl group, possesses a conjugated system involving the benzene ring, the carbonyl group, and the lone pair of electrons on the nitrogen atom of the dimethylamino group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. libretexts.org The UV-Vis spectrum of 4-(dimethylamino)benzoyl chloride dissolved in cyclohexane (B81311) shows a characteristic strong absorption band with a maximum wavelength (λmax) at approximately 339 nm. nist.gov

| Compound | Solvent | Absorption Maximum (λmax) |

|---|---|---|

| 4-(Dimethylamino)benzoyl chloride | Cyclohexane | ~339 nm nist.gov |

Beyond characterizing the compound itself, UV-Vis spectroscopy is instrumental in studying the formation of molecular complexes. When a molecule like a 4-dimethylaminobenzoyl derivative binds to another species, such as a metal ion, the electronic environment of the chromophore is altered. This alteration often leads to a detectable change in the UV-Vis spectrum, such as a shift in the λmax (either a hypsochromic/blue shift or a bathochromic/red shift) or a change in molar absorptivity. researchgate.netresearchgate.net By monitoring these spectral changes during a titration, researchers can determine the stoichiometry and stability constants of the newly formed complexes. researchgate.net For instance, studies on ligands like 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene have demonstrated that complexation with metal ions such as Cu(II), Co(II), and Ni(II) results in distinct absorption maxima, confirming the formation of metal-ligand complexes. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Elucidation of Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of molecules that emit light after absorbing it. The 4-(dimethylamino)benzoyl moiety, due to its electronic structure, serves as an effective fluorophore when incorporated into larger molecular systems. researchgate.netnih.gov Research has focused on synthesizing and characterizing various ester and amide derivatives of its parent acid, 4-N,N-dimethylamino benzoic acid, to develop fluorescent probes for various applications. researchgate.net

These derivatives typically exhibit absorption maxima in the 295-315 nm range. researchgate.net Upon excitation at these wavelengths, they emit light at longer wavelengths, with fluorescence maxima generally appearing between 330-360 nm, depending on the solvent's polarity. researchgate.net A key characteristic of these derivatives is the presence of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net In the excited state, rotation around the phenyl-nitrogen bond leads to a charge-separated state that is highly sensitive to the local environment. This phenomenon results in a large Stokes shift (the difference between absorption and emission maxima), which can be as high as 6,000 cm⁻¹, and a strong dependence on solvent polarity. researchgate.net In highly polar solvents, a second, significantly red-shifted fluorescence band can emerge at 460-475 nm, corresponding to emission from the stabilized TICT state. researchgate.net

| Property | Solvent Condition | Wavelength/Value | Observation |

|---|---|---|---|

| Absorption Maximum (λabs) | General | 295 - 315 nm researchgate.net | Corresponds to π → π* transition. |

| Fluorescence Maximum (λem) | Non-polar to moderately polar solvents | 330 - 360 nm researchgate.net | Emission from the locally excited state. |

| Polar solvents | 460 - 475 nm researchgate.net | Red-shifted emission due to TICT state formation. | |

| Stokes Shift | General | ~6,000 cm⁻¹ researchgate.net | Large shift indicative of significant structural relaxation in the excited state. |

The unique photophysical properties of 4-(dimethylamino)benzoyl derivatives have been harnessed to create functional molecular probes. For example, a derivative, 4-[4-(dimethylamino)styryl]pyridinium salt, has been developed as a fluorescent probe for measuring microviscosity. nih.gov This probe exhibits dual fluorescence, where excitation at different wavelengths (360 nm and 469 nm) produces an emission band near 600 nm whose intensity ratio is sensitive to the viscosity of the surrounding medium. nih.gov In another application, a 4-dimethylaminobenzyl chrysin (B1683763) ester, upon complexation with Zinc (Zn), acts as a highly selective fluorescent sensor for detecting hexavalent chromium, Cr(VI), through a fluorescence quenching mechanism. nih.gov These examples underscore the utility of the 4-(dimethylamino)benzoyl group as a building block for designing sophisticated fluorescent tools for analytical and biological chemistry.

Research Applications of 4 Dimethylaminobenzoyl Chloride Hcl and Its Derivatives

Development of Biologically Active Compounds

The structural framework of 4-DMABCl·HCl is a key component in the synthesis of novel molecules with potential therapeutic properties. Researchers have successfully incorporated this moiety into various scaffolds to create compounds with antimicrobial, antiparasitic, anticancer, and antiviral activities.

Antimicrobial Agents and Their Efficacy

Derivatives of benzoyl chloride, a class of compounds to which 4-DMABCl·HCl belongs, have been instrumental in the development of new antimicrobial agents. The synthesis of molecules incorporating the benzoyl moiety has led to compounds with significant antibacterial and antifungal properties.

For instance, research into 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives has demonstrated a pathway to new antimicrobial agents. researchgate.net The synthetic process involves the use of 4-(morpholin-4-yl) benzoyl chloride, a closely related analogue of 4-DMABCl·HCl. researchgate.net These hydrazide derivatives have been synthesized with the aim of increasing their intracellular concentration to combat drug resistance. researchgate.net

Furthermore, the synthesis of novel benzoyl-substituted benzimidazole (B57391) derivatives has yielded compounds with potent antibacterial activity. One such derivative, compound 15a , was found to be highly active against the Gram-negative pathogens E. coli and M. catarrhalis, with Minimum Inhibitory Concentrations (MIC) of 1 μg/mL and 2 μg/mL, respectively. nih.gov This compound also showed significant activity against both sensitive and resistant strains of S. pyogenes with a MIC of 2 μg/mL. nih.gov

Table 1: Antibacterial Activity of Benzoyl-Substituted Benzimidazole Derivative 15a

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 1 |

| M. catarrhalis | 2 |

| S. pyogenes (sensitive and resistant) | 2 |

These findings underscore the importance of the benzoyl chloride scaffold in the generation of new antimicrobial candidates.

Antiparasitic Agents, including Antimalarial and Anti-Toxoplasma Activity

The development of novel antiparasitic agents has also benefited from the use of 4-DMABCl·HCl and its derivatives. Modifications of compounds derived from 4-DMABCl·HCl have been shown to enhance anti-parasitic activity against Toxoplasma gondii tachyzoites. This highlights the potential for creating new therapeutic agents by structurally altering derivatives of 4-DMABCl·HCl. Research has indicated that some derivatives exhibit IC₅₀ values of less than 1 µM against Plasmodium falciparum, the parasite responsible for malaria.

In a broader context, studies on quinazolin-4(3H)-one derivatives have identified compounds with significant in vitro activity against Toxoplasma gondii. For example, compounds 8w and 8x , which feature a diaryl ether moiety, demonstrated IC₅₀ values of 4 µM and 3 µM, respectively. nih.gov These findings suggest that hydrophobic aryl groups at the side chain of the piperazine (B1678402) component are beneficial for improving anti-Toxoplasma activity. nih.gov

Table 2: Anti-Toxoplasma gondii Activity of Quinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 8w | 4 |

| 8x | 3 |

While direct synthesis from 4-DMABCl·HCl for these specific examples is not detailed, the efficacy of related aromatic and heterocyclic structures points to a promising area of research for derivatives of 4-DMABCl·HCl.

Potential Anticancer Agents and Studies in Cell Lines

The quest for new anticancer agents has led to the investigation of various compounds derived from benzoyl chlorides. A notable example is the synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9), a compound that has demonstrated cytotoxicity and the ability to induce apoptosis in human colon cancer (HCT-116) cells. researchgate.net The study revealed that the SM-9 compound activated key proteins involved in apoptosis, such as caspase-3, caspase-8, p21, p27, and p53. researchgate.net A significant toxic effect on HCT-116 cells was observed at a concentration of 500 µg/ml. researchgate.net

In another study, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic effects against a panel of cancer cell lines. nih.govresearchgate.net These compounds showed significant cell growth inhibitory activity across liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govresearchgate.net

Table 3: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives on Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ Range (µM) |

|---|---|---|

| HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | Liver | Significant inhibitory activity |

| MCF7, BT20, T47D, CAMA-1 | Breast | Significant inhibitory activity |

| HCT-116 | Colon | Significant inhibitory activity |

| KATO-3 | Gastric | Significant inhibitory activity |

| MFE-296 | Endometrial | Significant inhibitory activity |

These studies highlight the potential of benzoyl chloride derivatives as a foundation for the development of new and effective anticancer therapies.

Anti-Hepatitis B Virus Compounds

Research into antiviral agents has also utilized 4-Dimethylaminobenzoyl chloride HCl in the synthesis of potentially therapeutic compounds. In a study focused on developing anti-Hepatitis B Virus (HBV) agents, matrine (B1676216) derivatives were designed and synthesized. One of the compounds in this series was synthesized from methyl matrinic acid reacted with 4-dimethylaminobenzoyl chloride. This demonstrates a direct application of 4-DMABCl·HCl in the creation of novel antiviral candidates.

Advanced Reagents in Analytical Chemistry and Biochemical Assays

Beyond its role in the synthesis of bioactive compounds, this compound and its analogs are valuable tools in analytical chemistry, particularly as derivatizing agents to enhance the detection of various molecules in complex biological samples.

Labeling Reagents for Enhanced Detection in Biochemical Assays

4-Dimethylaminobenzoyl chloride is employed as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). The process of benzoylation has been shown to be a reliable method for improving peak resolution, detector response, and repeatability in the analysis of biogenic amines. nih.gov This derivatization is crucial because many biogenic amines and amino acids lack a chromophore, which would allow for their detection by UV-Vis or fluorescence detectors. scienceopen.com

The derivatization reaction with benzoyl chloride is typically rapid, often completing in under a minute at room temperature, and produces stable products suitable for analysis. This makes it a valuable technique for the targeted metabolomics of neurochemicals and other small molecules in biological samples. For instance, a method utilizing benzoyl chloride derivatization for the analysis of biogenic amines reported detection limits ranging from 0.2 mg/L to 2.5 mg/L. nih.gov

A related compound, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), is also widely used for the pre-column derivatization of amino acids. jascoinc.com The resulting dabsylated amino acids are very stable and can be detected with high sensitivity using a visible light detector at 465 nm, which minimizes interference from other UV-absorbing components in the sample. jascoinc.com

Table 4: Detection Limits for Benzoylated Biogenic Amines

| Biogenic Amine | Detection Limit (mg/L) |

|---|---|

| Methylamine | 0.2 - 2.5 |

| Putrescine | 0.2 - 2.5 |

| Cadaverine | 0.2 - 2.5 |

| Tryptamine | 0.2 - 2.5 |

| beta-Phenylethylamine | 0.2 - 2.5 |

| Spermidine | 0.2 - 2.5 |

| Spermine | 0.2 - 2.5 |

| Histamine | 0.2 - 2.5 |

| Tyramine | 0.2 - 2.5 |

| Agmatine | 0.2 - 2.5 |

Derivatization Reagents for High-Performance Liquid Chromatography (HPLC)

4-Dimethylaminobenzoyl chloride is recognized as a derivatizing agent for High-Performance Liquid Chromatography (HPLC), particularly for compounds that lack a chromophore and are therefore difficult to detect using UV-Vis detectors. sigmaaldrich.com The process of derivatization involves chemically modifying an analyte to enhance its detectability. In the case of DMABC, the benzoyl chloride moiety readily reacts with nucleophilic functional groups, such as primary and secondary amines, to form a stable amide bond. This reaction introduces the 4-dimethylaminobenzoyl group, a strong chromophore, into the analyte molecule, significantly increasing its molar absorptivity and thus enhancing its detection sensitivity in HPLC analysis.

While specific studies detailing the use of 4-Dimethylaminobenzoyl chloride for the derivatization of particular classes of compounds like biogenic amines or cannabinoids are not extensively documented in readily available literature, the principle is well-established through the use of analogous reagents like benzoyl chloride. For instance, a method for the derivatization of biogenic amines using benzoyl chloride has been developed, demonstrating the effectiveness of the benzoylation procedure in improving peak resolution, detector response, and repeatability. This method has been applied to the analysis of various biogenic amines, including methylamine, putrescine, and histamine, with detection limits in the range of 0.2 to 2.5 mg/L. Given the structural similarity and the presence of the electron-donating dimethylamino group, which can further enhance the chromophoric properties, it is anticipated that 4-Dimethylaminobenzoyl chloride would offer comparable, if not superior, performance in such applications.

The derivatization reaction with DMABC typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The resulting derivative exhibits strong UV absorbance, allowing for sensitive quantification.

| Analyte Type | Functional Group | Derivatization Product | Detection Principle |

| Primary Amines | -NH₂ | N-Substituted-4-dimethylaminobenzamide | UV-Vis Absorbance |

| Secondary Amines | -NHR | N,N-Disubstituted-4-dimethylaminobenzamide | UV-Vis Absorbance |

Chromogenic Reagents for Metal Ion Detection

The structural backbone of 4-Dimethylaminobenzoyl chloride lends itself to the design of chromogenic reagents for the detection of metal ions. While direct applications of the chloride itself are not prominent, derivatives of 4-dimethylaminobenzoic acid have been successfully employed as chemosensors. A notable example is the azo dye Dabcyl, which is 4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid. This compound has been synthesized and evaluated as a colorimetric chemosensor for various metal cations.

In a particular study, Dabcyl exhibited a distinct color change from light yellow to pink in the presence of several metal ions, including Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺, in an acetonitrile (B52724) solution. This visible color change allows for naked-eye detection of these cations. Spectrophotometric titrations confirmed the potential of Dabcyl as a chromogenic probe with high sensitivity for the studied metal ions. The sensing mechanism is attributed to the coordination of the metal ions with the donor atoms in the Dabcyl structure, which alters the electronic properties of the molecule and, consequently, its absorption spectrum.

The success of Dabcyl highlights the potential of the 4-dimethylaminobenzoyl moiety to serve as a core component in the design of new chromogenic sensors for environmental and biological monitoring. The lone pair of electrons on the nitrogen atom of the dimethylamino group plays a crucial role in the charge transfer processes that are often responsible for the observed color changes upon metal ion binding.

| Metal Ion | Observed Color Change with Dabcyl |

| Hg²⁺ | Yellow to Pink |

| Fe²⁺ | Yellow to Pink |

| Pd²⁺ | Yellow to Pink |

| Sn²⁺ | Yellow to Pink |

| Al³⁺ | Yellow to Pink |

Catalysis and Materials Science Research

Synthesis of Ligands for Organometallic Catalysts (e.g., Ruthenium Olefin Metathesis Catalysts)

The field of organometallic catalysis, particularly ruthenium-catalyzed olefin metathesis, has benefited from the development of a wide array of ligands that fine-tune the catalyst's activity, stability, and selectivity. 4-Dimethylaminobenzoyl chloride has been explored as a building block in the synthesis of N-heterocyclic carbene (NHC) ligands for such catalysts.

In one study, a modular strategy for the synthesis of NHC ligands bearing Brønsted base tags was developed. This approach involved the use of 4-(dimethylamino)benzoyl chloride to introduce a tagged fragment onto the ligand precursor. Specifically, an esterification reaction between an imidazolium (B1220033) salt containing a hydroxyl group and 4-(dimethylamino)benzoyl chloride was carried out in pyridine (B92270) at room temperature. This reaction successfully yielded the desired tagged NHC ligand precursor in a 63% yield. Subsequently, this precursor could be used to generate the corresponding ruthenium olefin metathesis catalyst. Interestingly, the same study reported that the direct benzoylation of a pre-formed ruthenium complex containing a hydroxyl-tagged NHC ligand with 4-(dimethylamino)benzoyl chloride was unsuccessful. This highlights the importance of the synthetic route in incorporating such functional moieties.

The incorporation of the 4-dimethylaminobenzoyl group into the ligand structure can serve multiple purposes. The dimethylamino group can act as an internal base or a handle for further functionalization or immobilization of the catalyst. This modular approach allows for the systematic modification of catalyst properties.

Synthetic Strategy for Tagged NHC Ligand Precursor

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| Imidazolium salt with -OH | 4-(Dimethylamino)benzoyl chloride | Pyridine | 16 h | 63% |

Applications in the Design of Novel Polymeric Materials

4-Dimethylaminobenzoyl chloride is a valuable monomer for the synthesis of novel polymeric materials due to its bifunctional nature (an acyl chloride and a tertiary amine). The reactive acyl chloride group can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.

A specific example of a polymer synthesized using a derivative of this compound is 6-O-(4-(Dimethylamino)benzoyl)curdlan (DABz-Cur). sigmaaldrich.com This material was synthesized by reacting curdlan (B1160675), a natural polysaccharide, with 4-(Dimethylamino)benzoyl chloride in a solution of N-methyl-2-pyrrolidinone (NMP) and pyridine. sigmaaldrich.com The introduction of the 4-dimethylaminobenzoyl group modifies the properties of the natural polymer, potentially enhancing its solubility in organic solvents and introducing chromophoric and fluorescent properties.

Furthermore, the general reactivity of acyl chlorides with diamines suggests that 4-Dimethylaminobenzoyl chloride can be used to create novel aromatic polyamides. While specific literature on polyamides derived directly from 4-Dimethylaminobenzoyl chloride is limited, the synthesis of aromatic polyamides from other diacid chlorides and diamines is well-established. scirp.orgscirp.org For example, aromatic polyamides synthesized by low-temperature polycondensation often exhibit high thermal stability and interesting optical properties. scirp.orgscirp.org A polyamide containing a benzoyl moiety has been shown to be stable up to 300°C and exhibit strong blue fluorescence. scirp.orgscirp.org Given these precedents, it is conceivable that polyamides derived from 4-Dimethylaminobenzoyl chloride could possess valuable thermal and photophysical properties, making them promising candidates for functional materials.

| Polymer Type | Monomers | Potential Properties |

| Modified Polysaccharide | Curdlan, 4-(Dimethylamino)benzoyl chloride | Modified solubility, Chromophoric, Fluorescent |

| Aromatic Polyamide | 4-(Dimethylamino)benzoyl chloride, Aromatic Diamine | High thermal stability, Fluorescence |

Fluorescent Probes and Imaging Agents

Precursors for Positron Emission Tomography (PET) Imaging Agents

While there is no direct evidence in the current scientific literature of this compound being used as a precursor for Positron Emission Tomography (PET) imaging agents, its chemical scaffold holds potential for such applications. The development of PET radiotracers often involves the use of prosthetic groups, which are small molecules that are first radiolabeled and then conjugated to a larger targeting molecule.

A relevant example is the use of N-Succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a benzoic acid derivative, for the radiolabeling of biomolecules. The synthesis of [¹⁸F]SFB involves the nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by activation of the carboxylic acid to an N-hydroxysuccinimide ester. This activated ester can then react with amine groups on proteins or other targeting vectors to form a stable amide bond, thereby incorporating the ¹⁸F radionuclide.

The 4-dimethylaminobenzoyl scaffold could potentially be adapted for a similar purpose. For instance, a derivative of 4-dimethylaminobenzoic acid could be synthesized with a suitable leaving group for radiofluorination. The resulting ¹⁸F-labeled 4-dimethylaminobenzoic acid derivative could then be activated and conjugated to a targeting molecule. The dimethylamino group might also influence the pharmacokinetic properties of the resulting radiotracer. However, it is important to note that this is a prospective application, and further research would be required to validate the utility of the 4-dimethylaminobenzoyl scaffold in the design of PET imaging agents.

Molecular Probes for Investigating Biomolecular Interactions (e.g., Tubulin Binding)